(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanol
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Overview
Description
(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanol is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.22 g/mol . It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom, with a methanol group attached to the fourth carbon and two methyl groups attached to the third carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanol typically involves the cyclization of a suitable precursor. One common method is the acid-catalyzed cyclization of 3,3-dimethyl-1,5-hexanediol . The reaction is carried out under acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as the catalyst, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Scientific Research Applications
(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanol has various applications in scientific research:
Mechanism of Action
The mechanism of action of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity . The compound’s structure allows it to fit into active sites of enzymes, modulating their function and affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-yl)methanol: Lacks the two methyl groups at the third carbon, resulting in different chemical properties and reactivity.
(3,3-Dimethyltetrahydrofuran-4-yl)methanol: Contains a five-membered ring instead of a six-membered ring, leading to differences in stability and reactivity.
Uniqueness
(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanol is unique due to the presence of the two methyl groups at the third carbon, which influence its steric and electronic properties. This structural feature affects its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H16O2 |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(3,3-dimethyloxan-4-yl)methanol |
InChI |
InChI=1S/C8H16O2/c1-8(2)6-10-4-3-7(8)5-9/h7,9H,3-6H2,1-2H3 |
InChI Key |
LSFDSZDFBLZOSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCC1CO)C |
Origin of Product |
United States |
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